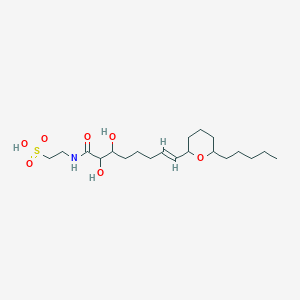
Tetrathermotaurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrathermotaurine is a naturally occurring amino acid that has been found in deep-sea hydrothermal vents. It is a member of the taurine family of amino acids and is known for its unique properties. Tetrathermotaurine has been the subject of scientific research for several years, and its potential applications in various fields have been explored.
Wirkmechanismus
Tetrathermotaurine works by binding to specific receptors in the body. It has been found to bind to the GABA receptor, which is involved in the regulation of neurotransmitters in the brain. Tetrathermotaurine has also been found to modulate the activity of ion channels, which are involved in the regulation of the flow of ions in and out of cells.
Biochemical and Physiological Effects:
Tetrathermotaurine has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Tetrathermotaurine has also been found to have neuroprotective properties, which can help to protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrathermotaurine has several advantages for lab experiments. It is a naturally occurring amino acid, which makes it easier to work with than synthetic compounds. It is also relatively stable, which makes it easier to store and transport. However, there are also limitations to working with tetrathermotaurine. It is difficult to isolate and purify, which can make it challenging to work with in large quantities.
Zukünftige Richtungen
There are several future directions for the study of tetrathermotaurine. One area of research is the potential use of tetrathermotaurine in the treatment of neurodegenerative diseases. Another area of research is the potential use of tetrathermotaurine in the treatment of cancer. Additionally, there is ongoing research into the biochemical and physiological effects of tetrathermotaurine, which may lead to new discoveries about its potential applications. Overall, the study of tetrathermotaurine is an exciting area of research with many potential applications.
Synthesemethoden
Tetrathermotaurine is found in hydrothermal vents, and its isolation requires specialized techniques. The synthesis of tetrathermotaurine has been achieved through chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create tetrathermotaurine. Biosynthesis involves the use of microorganisms to produce tetrathermotaurine.
Wissenschaftliche Forschungsanwendungen
Tetrathermotaurine has been the subject of scientific research for several years, and its potential applications in various fields have been explored. Tetrathermotaurine has been found to have antioxidant properties, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
143413-77-8 |
|---|---|
Produktname |
Tetrathermotaurine |
Molekularformel |
C20H37NO7S |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
2-[[(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C20H37NO7S/c1-2-3-5-9-16-11-8-12-17(28-16)10-6-4-7-13-18(22)19(23)20(24)21-14-15-29(25,26)27/h6,10,16-19,22-23H,2-5,7-9,11-15H2,1H3,(H,21,24)(H,25,26,27)/b10-6+ |
InChI-Schlüssel |
FIJLBEBGHVOOJE-UXBLZVDNSA-N |
Isomerische SMILES |
CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)NCCS(=O)(=O)O)O)O |
SMILES |
CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O |
Kanonische SMILES |
CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)NCCS(=O)(=O)O)O)O |
Synonyme |
2-(2,3-dihydroxy-9,13-oxy-7-trans-octadecenoylamino)ethanesulfonic acid 2-(2,3-dihyroxy-9,13-oxy-7-octadecenoylamino)ethanesulfonic acid tetrathermotaurine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



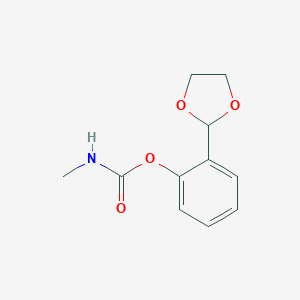

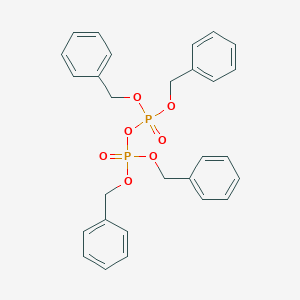


![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)


![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
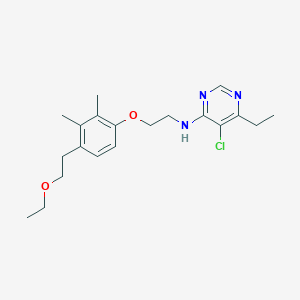
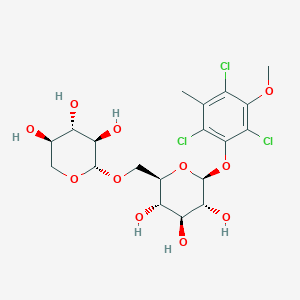
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)